molecular formula C17H14ClNOS B1393879 2-(5-Ethyl-2-thienyl)-8-methylquinoline-4-carbonyl chloride CAS No. 1160254-05-6

2-(5-Ethyl-2-thienyl)-8-methylquinoline-4-carbonyl chloride

Cat. No.: B1393879
CAS No.: 1160254-05-6
M. Wt: 315.8 g/mol
InChI Key: CRVKYYSTIPMJNK-UHFFFAOYSA-N
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Description

2-(5-Ethyl-2-thienyl)-8-methylquinoline-4-carbonyl chloride is a chemical compound with the molecular formula C17H14ClNOS. It is used primarily in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which combines a quinoline backbone with a thienyl group, making it a subject of interest for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Ethyl-2-thienyl)-8-methylquinoline-4-carbonyl chloride typically involves the reaction of 2-(5-ethyl-2-thienyl)-8-methylquinoline with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:

    Starting Material: 2-(5-Ethyl-2-thienyl)-8-methylquinoline

    Reagent: Thionyl chloride (SOCl2)

    Conditions: Anhydrous environment, typically at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle thionyl chloride, which is a hazardous reagent.

Chemical Reactions Analysis

Types of Reactions

2-(5-Ethyl-2-thienyl)-8-methylquinoline-4-carbonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Oxidation Reactions: The thienyl group can undergo oxidation to form sulfoxides or sulfones.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, alcohols), often in the presence of a base such as triethylamine.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Major Products

    Amides, Esters, Thioesters: Formed from substitution reactions.

    Alcohols, Amines: Formed from reduction reactions.

    Sulfoxides, Sulfones: Formed from oxidation reactions.

Scientific Research Applications

2-(5-Ethyl-2-thienyl)-8-methylquinoline-4-carbonyl chloride is used in various scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibitors and receptor binding.

    Industry: Used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 2-(5-Ethyl-2-thienyl)-8-methylquinoline-4-carbonyl chloride depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The quinoline backbone is known to interact with various biological targets, potentially affecting cellular processes such as signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Ethyl-2-thienyl)quinoline-4-carbonyl chloride
  • 2-(5-Ethyl-2-thienyl)-6-methylquinoline-4-carbonyl chloride

Uniqueness

2-(5-Ethyl-2-thienyl)-8-methylquinoline-4-carbonyl chloride is unique due to the specific positioning of the methyl group on the quinoline ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with other molecules, making it a valuable tool for research.

Properties

IUPAC Name

2-(5-ethylthiophen-2-yl)-8-methylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNOS/c1-3-11-7-8-15(21-11)14-9-13(17(18)20)12-6-4-5-10(2)16(12)19-14/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRVKYYSTIPMJNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C2=NC3=C(C=CC=C3C(=C2)C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-Ethyl-2-thienyl)-8-methylquinoline-4-carbonyl chloride
Reactant of Route 2
2-(5-Ethyl-2-thienyl)-8-methylquinoline-4-carbonyl chloride
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2-(5-Ethyl-2-thienyl)-8-methylquinoline-4-carbonyl chloride
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2-(5-Ethyl-2-thienyl)-8-methylquinoline-4-carbonyl chloride
Reactant of Route 5
2-(5-Ethyl-2-thienyl)-8-methylquinoline-4-carbonyl chloride
Reactant of Route 6
Reactant of Route 6
2-(5-Ethyl-2-thienyl)-8-methylquinoline-4-carbonyl chloride

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